molecular formula C16H17BrN2O3S B4794396 N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide

N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide

Cat. No.: B4794396
M. Wt: 397.3 g/mol
InChI Key: LMGSGHLVPAGXBU-UHFFFAOYSA-N
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Description

N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a brominated aniline group, a propanoyl linker, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-bromoaniline with a propanoyl chloride derivative to form the intermediate 3-(3-bromoanilino)propanoyl chloride. This intermediate is then reacted with 4-aminophenylmethanesulfonamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield. This method allows the reaction to proceed smoothly in ethanol without the need for additional catalysts, significantly reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, ethanol, and piperidine. Microwave irradiation is also employed to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include various substituted derivatives and cyclic compounds, such as isoxazolyl-benzenesulfonamides .

Scientific Research Applications

N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression and cellular function. By inhibiting HDACs, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and brominated aniline derivatives, such as:

Uniqueness

N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[4-[3-(3-bromoanilino)propanoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-23(21,22)19-14-7-5-12(6-8-14)16(20)9-10-18-15-4-2-3-13(17)11-15/h2-8,11,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGSGHLVPAGXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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